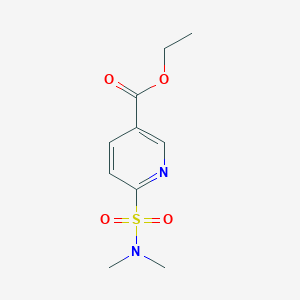
4-(2-Fluorophenoxy)-1'-(thiophen-2-ylsulfonyl)-1,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluorophenoxy)-1'-(thiophen-2-ylsulfonyl)-1,4'-bipiperidine is a complex organic compound. This compound belongs to the class of heterocyclic compounds and contains both piperidine and thiophene moieties. The presence of the fluorophenoxy group adds unique properties to the molecule, enhancing its utility in various fields such as medicinal chemistry, organic synthesis, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis of 4-(2-Fluorophenoxy)-1'-(thiophen-2-ylsulfonyl)-1,4'-bipiperidine generally begins with the commercially available starting materials: piperidine, thiophene, and 2-fluorophenol.
Step 1: : The first step involves the protection of piperidine's nitrogen to facilitate selective functionalization.
Step 2: : The thiophene ring is then sulfonylated using sulfonyl chloride under basic conditions, such as pyridine or triethylamine, to introduce the sulfonyl group.
Step 3: : The fluorophenoxy group is incorporated via an etherification reaction, typically using a base like potassium carbonate to promote the formation of the ether bond.
Step 4: : The protected piperidine is then coupled with the thiophene-sulfonyl-fluorophenoxy intermediate using a palladium-catalyzed coupling reaction (e.g., Suzuki or Stille coupling) under an inert atmosphere to afford the final compound.
Reaction Conditions: : Reactions are generally carried out under inert conditions (e.g., nitrogen atmosphere), with temperatures ranging from room temperature to reflux, depending on the specific step.
Industrial Production Methods
Industrial synthesis often involves batch or continuous flow processes to ensure high yield and purity.
Catalysts and reagents are optimized for scalability and cost-efficiency.
Advanced purification techniques like chromatography and recrystallization are employed to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene sulfonyl group, forming sulfoxides and sulfones.
Reduction: : Reductive amination and reduction of the sulfonyl group can be achieved using reagents like sodium borohydride or catalytic hydrogenation.
Substitution: : The aromatic fluorophenoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peracids.
Reduction: : Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation (e.g., palladium on carbon) are frequently used.
Substitution: : Nucleophiles like alkoxides, amines, and thiols under basic or acidic conditions.
Major Products
Oxidation leads to the formation of sulfoxides and sulfones.
Reduction can result in the formation of amines and the removal of the sulfonyl group.
Substitution reactions yield various substituted derivatives of the original compound.
科学的研究の応用
Chemistry
Utilized as a building block for the synthesis of more complex molecules.
Functions as a ligand in coordination chemistry.
Biology
Studied for its potential as a biochemical probe due to its unique structural features.
Investigated for its binding affinity to various biological targets.
Medicine
Explored for potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Functions as a pharmacophore in the design of new drugs.
Industry
Used in the development of advanced materials, such as polymers and resins.
Serves as an intermediate in the synthesis of agrochemicals and fine chemicals.
作用機序
The exact mechanism of action depends on the context of its application:
In Medicinal Chemistry: : The compound interacts with specific biological targets, such as enzymes or receptors, modulating their activity. For example, it might inhibit an enzyme by binding to its active site or interact with a receptor to block or activate its signaling pathways.
In Material Science: : It acts as a monomer or a crosslinking agent in polymerization reactions, contributing to the mechanical and chemical properties of the resulting material.
類似化合物との比較
Similar Compounds
4-(2-Fluorophenoxy)-1'-bipiperidine: : Lacks the thiophene-sulfonyl group, resulting in different reactivity and properties.
1'-(Thiophen-2-ylsulfonyl)-1,4'-bipiperidine: : Lacks the fluorophenoxy group, affecting its application in medicinal chemistry and material science.
4-Phenoxy-1'-(thiophen-2-ylsulfonyl)-1,4'-bipiperidine: : Replaces the fluorine with hydrogen, altering its electronic properties and reactivity.
Uniqueness
The presence of both the fluorophenoxy and thiophene-sulfonyl groups in 4-(2-Fluorophenoxy)-1'-(thiophen-2-ylsulfonyl)-1,4'-bipiperidine imparts unique electronic and steric properties, making it a versatile compound for various applications.
Its dual functionality allows for diverse chemical reactions, enhancing its utility in synthetic chemistry and industrial processes.
特性
IUPAC Name |
4-[4-(2-fluorophenoxy)piperidin-1-yl]-1-thiophen-2-ylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3S2/c21-18-4-1-2-5-19(18)26-17-9-11-22(12-10-17)16-7-13-23(14-8-16)28(24,25)20-6-3-15-27-20/h1-6,15-17H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVYYOKLMDDGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-amino-1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2797061.png)
![2-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/new.no-structure.jpg)




![1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B2797074.png)
![2-Chloro-N-[(1R,2S,4R,5R)-5-methoxy-5-(trifluoromethyl)-2-bicyclo[2.2.1]heptanyl]propanamide](/img/structure/B2797075.png)



![Ethyl 2-((2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)amino)-2-oxoacetate](/img/structure/B2797081.png)


